molecular formula C21H20N2OS2 B12027060 3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 618427-79-5

3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12027060
CAS No.: 618427-79-5
M. Wt: 380.5 g/mol
InChI Key: RXIBFCKYNSBYQY-UHFFFAOYSA-N
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Description

3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors

    Formation of Thieno[2,3-d]pyrimidinone Core: This step involves the cyclization of appropriate thiophene derivatives with urea or thiourea under acidic or basic conditions.

    Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions using alkyl halides in the presence of a base.

    Thioether Formation: The naphthalen-1-ylmethylthio group is introduced via a nucleophilic substitution reaction where a naphthalen-1-ylmethyl halide reacts with the thiol group on the thieno[2,3-d]pyrimidinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thioether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Alcohols: Formed from reduction of the carbonyl group.

    Substituted Thieno[2,3-d]pyrimidinones: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions due to its heterocyclic structure.

Biology

    Antimicrobial Agents: Some derivatives of thieno[2,3-d]pyrimidinones have shown antimicrobial activity.

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Medicine

    Anticancer Agents: Research has indicated that certain thieno[2,3-d]pyrimidinone derivatives exhibit anticancer properties.

    Anti-inflammatory Agents: The compound may also possess anti-inflammatory effects.

Industry

    Materials Science: The compound can be used in the development of organic electronic materials due to its conjugated system.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-one: The parent compound without the ethyl, methyl, and naphthalen-1-ylmethylthio substituents.

    2-Methylthieno[2,3-d]pyrimidin-4(3H)-one: A simpler derivative with only a methyl group.

    5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Lacks the ethyl and naphthalen-1-ylmethylthio groups.

Uniqueness

3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the naphthalen-1-ylmethylthio group, which enhances its lipophilicity and potential biological activity. The combination of ethyl and methyl groups further modifies its chemical properties, making it distinct from other similar compounds.

Properties

CAS No.

618427-79-5

Molecular Formula

C21H20N2OS2

Molecular Weight

380.5 g/mol

IUPAC Name

3-ethyl-5,6-dimethyl-2-(naphthalen-1-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H20N2OS2/c1-4-23-20(24)18-13(2)14(3)26-19(18)22-21(23)25-12-16-10-7-9-15-8-5-6-11-17(15)16/h5-11H,4,12H2,1-3H3

InChI Key

RXIBFCKYNSBYQY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC3=CC=CC4=CC=CC=C43)SC(=C2C)C

Origin of Product

United States

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